CID 71341543

Description

Its PubChem entry suggests relevance in pharmacological or environmental chemistry, though specific applications remain unverified due to incomplete metadata .

Properties

CAS No. |

137141-39-0 |

|---|---|

Molecular Formula |

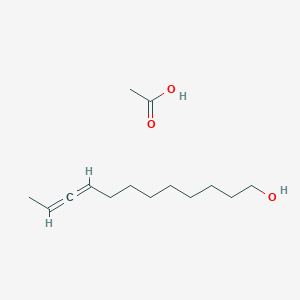

C14H26O3 |

Molecular Weight |

242.35 g/mol |

InChI |

InChI=1S/C12H22O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-2(3)4/h2,4,13H,5-12H2,1H3;1H3,(H,3,4) |

InChI Key |

YUKMDJFMRLTPTE-UHFFFAOYSA-N |

Canonical SMILES |

CC=C=CCCCCCCCCO.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 71341543 involves specific chemical reactions and conditions. The exact synthetic route can vary, but it typically includes the use of specific reagents and catalysts under controlled temperature and pressure conditions. Detailed synthetic methods are often documented in scientific literature and patents.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These methods are optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

CID 71341543 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form different oxidation states.

Reduction: Reduction reactions can convert the compound to a lower oxidation state.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

CID 71341543 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 71341543 involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact mechanism can vary depending on the context of its use, such as in medicinal chemistry or material science.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 71341543, we compare it with structurally or functionally analogous compounds using available

Table 1: Structural and Physicochemical Properties

Key Findings:

Structural Complexity: Oscillatoxin D (CID 101283546) exhibits a macrolide backbone, contrasting with the simpler aromatic structures of brominated benzo[b]thiophenes (e.g., CID 737737) .

Bioactivity :

- Oscillatoxin derivatives show cytotoxicity, likely due to macrolide interactions with cellular membranes .

- Brominated aromatics like CID 737737 inhibit CYP1A2, a cytochrome P450 enzyme critical in drug metabolism .

- Piperazine derivatives (e.g., CID 57416287) are often CNS-active, acting as serotonin receptor ligands .

Solubility and Pharmacokinetics :

- CID 737737’s low solubility (0.052 mg/mL) limits bioavailability, whereas CID 57416287’s high solubility (86.7 mg/mL) suggests better absorption .

- Oscillatoxin D’s insolubility aligns with its role as a marine toxin with localized bioactivity .

Functional Insights:

- Halogenated Aromatics : CID 737737 and similar brominated compounds require precise reaction conditions (e.g., sulfuryl chloride reflux) to avoid side reactions .

- Natural Products : Oscillatoxin D’s structural complexity necessitates advanced spectroscopic validation, as seen in marine toxin research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.